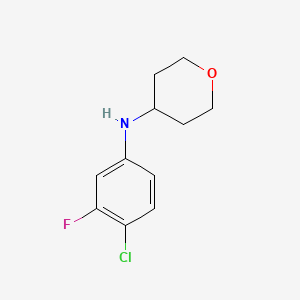![molecular formula C12H15F2NO2 B7863452 N-[3-(difluoromethoxy)phenyl]oxan-4-amine](/img/structure/B7863452.png)
N-[3-(difluoromethoxy)phenyl]oxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Difluoromethoxy)phenyl]oxan-4-amine: is a chemical compound characterized by its unique structure, which includes a difluoromethoxy group attached to a phenyl ring, linked to an oxan-4-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Difluoromethoxy)phenyl]oxan-4-amine typically involves multiple steps, starting with the preparation of the difluoromethoxyphenyl derivative. This can be achieved through the reaction of 3-hydroxyphenyl with difluoromethylating agents under controlled conditions. Subsequent steps include the formation of the oxan-4-amine structure through cyclization reactions and amine functionalization.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: N-[3-(Difluoromethoxy)phenyl]oxan-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to an amide or nitro group.
Reduction: Reduction of the difluoromethoxy group to a hydroxymethoxy group.
Substitution: Replacement of the difluoromethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide, nitric acid, and oxidizing agents like chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Amides, nitro compounds.
Reduction: Hydroxymethoxy derivatives.
Substitution: Diverse functionalized derivatives based on the substituent used.
Scientific Research Applications
Chemistry: In chemistry, N-[3-(Difluoromethoxy)phenyl]oxan-4-amine serves as a building block for the synthesis of more complex molecules. Its difluoromethoxy group is particularly useful in the development of fluorinated compounds, which are often more stable and biologically active.
Biology: In biological research, this compound is used to study the effects of fluorinated molecules on biological systems. Its unique structure allows for the investigation of interactions with enzymes, receptors, and other biomolecules.
Medicine: Medically, this compound has potential applications in drug development. Its ability to modulate biological activity makes it a candidate for the synthesis of pharmaceuticals, particularly in the treatment of diseases where fluorinated compounds are beneficial.
Industry: In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and resistance to degradation.
Mechanism of Action
The mechanism by which N-[3-(Difluoromethoxy)phenyl]oxan-4-amine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
N-(3,4-Difluoro-2-methoxyphenyl)acetamide
3-(Difluoromethoxy)benzenesulfonyl chloride
Difluoromethyl-substituted heterocycles
Uniqueness: N-[3-(Difluoromethoxy)phenyl]oxan-4-amine stands out due to its specific structural features, which include the oxan-4-amine moiety
Properties
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2/c13-12(14)17-11-3-1-2-10(8-11)15-9-4-6-16-7-5-9/h1-3,8-9,12,15H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYXYMIDTMHDGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=CC(=CC=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

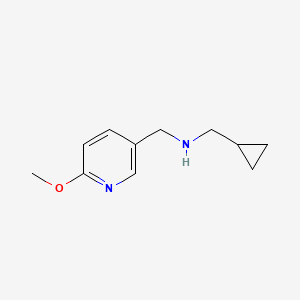
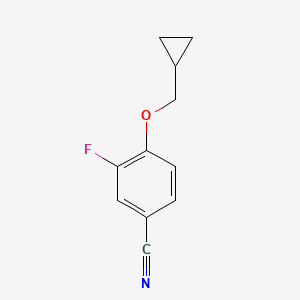
![N-[(2,3-difluorophenyl)methyl]oxan-4-amine](/img/structure/B7863424.png)
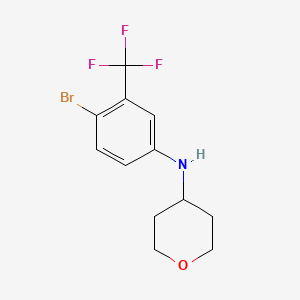
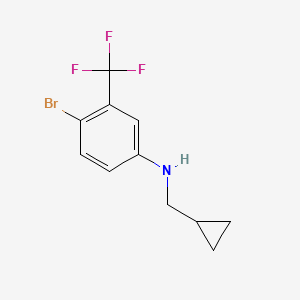

![N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide](/img/structure/B7863449.png)
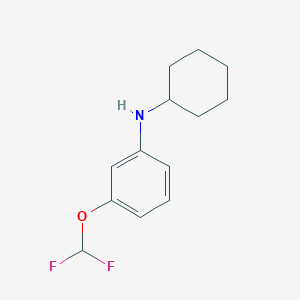
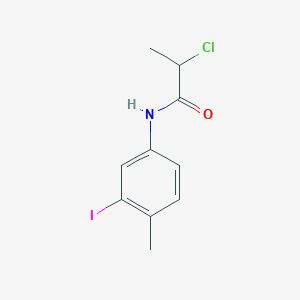
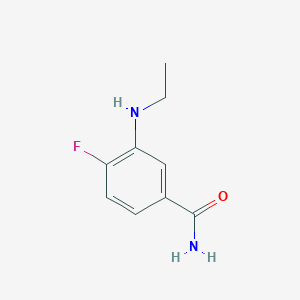
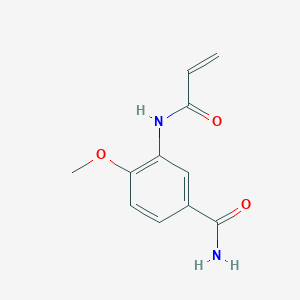
![Methyl 2-[(piperidin-4-yl)formamido]propanoate](/img/structure/B7863471.png)
